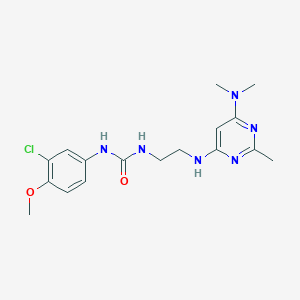

1-(3-Chloro-4-methoxyphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN6O2/c1-11-21-15(10-16(22-11)24(2)3)19-7-8-20-17(25)23-12-5-6-14(26-4)13(18)9-12/h5-6,9-10H,7-8H2,1-4H3,(H,19,21,22)(H2,20,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMJCSZAZOWYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)NC2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-Chloro-4-methoxyphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antifungal, and cytotoxic properties, based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Core Structure : Urea moiety

- Substituents :

- A chloro and methoxy group on a phenyl ring

- A dimethylamino-substituted pyrimidine ring

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. For example, it has shown effectiveness against several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.004 - 0.05 mg/mL |

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic agent .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains, particularly Candida albicans:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The antifungal activity indicates its potential use in treating fungal infections .

Cytotoxicity

Studies have also assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it possesses moderate cytotoxicity with IC50 values indicating effective concentration levels for inhibiting cell proliferation in certain cancer types.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

-

Study on Antibacterial Efficacy :

- Conducted on a range of bacterial strains.

- Results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.

-

Antifungal Study :

- Tested against clinical isolates of Candida species.

- Demonstrated superior activity compared to conventional antifungal treatments.

-

Cytotoxicity Assessment :

- Evaluated against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Showed promising results with IC50 values suggesting potential for further development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and pyrimidine rings can significantly influence antibacterial and antifungal activities. The presence of halogen atoms and functional groups such as methoxy and dimethylamino are critical for enhancing activity.

Scientific Research Applications

Synthesis and Structure

The compound is synthesized through a multi-step process involving the coupling of specific amines and urea derivatives. The synthesis typically utilizes carbonyldiimidazole (CDI) as a coupling agent, allowing for the formation of urea-linked analogues. Characterization of the final products is performed using techniques such as ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against Hedgehog pathway-related cancers by acting as an inhibitor of Hedgehog acyltransferase (HHAT), which is crucial for the signaling pathway involved in tumor growth .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEK293a SHH Cells | <50 | Inhibition of HHAT |

| MCF-7 (Breast) | 20 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

Antibacterial Properties

In addition to its antitumor effects, the compound has been evaluated for antibacterial activity. Studies have shown that it possesses moderate activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as some Gram-negative strains .

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| MRSA | 64 µg/mL |

| Escherichia coli | >128 µg/mL |

Therapeutic Potential

The compound's dual action as both an antitumor and antibacterial agent suggests its potential for use in combination therapies. The ability to target multiple pathways may enhance treatment efficacy while reducing resistance development in pathogens. Ongoing research aims to explore its pharmacokinetics and safety profile further.

Case Studies

- Hedgehog Pathway Inhibition : A study conducted on various cancer cell lines highlighted the compound's role in disrupting the Hedgehog signaling pathway, leading to reduced tumor growth in xenograft models .

- Antibacterial Efficacy : Another investigation focused on its antibacterial properties revealed promising results against resistant strains, indicating potential for development into a novel antibiotic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Core and Substitutions

The compound shares structural motifs with urea-based derivatives reported in patents and synthetic studies. Below is a detailed comparison with two key analogues:

Compound A : 1-(3-Chlorophenyl)-3-{5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl}urea (from )

- Core Differences: Target Compound: Contains a pyrimidine ring substituted with dimethylamino and methyl groups. Compound A: Features a thieno[3,2-d]pyrimidine core fused with a thiophene ring and a thiazole group.

- Substituent Variations :

- The target compound’s 3-chloro-4-methoxyphenyl group differs from Compound A’s 3-chlorophenyl , which lacks the methoxy substituent.

- The ethylamine linker in Compound A connects to a thiazole ring, whereas the target compound’s linker terminates directly at the pyrimidine.

Compound B : Imidazoline-derived urea analogues (from )

- Core Differences: Target Compound: Pyrimidine-based urea. Compound B: Contains imidazoline or imidazolidinone cores (e.g., 1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide).

- Functional Group Variations :

- Compound B’s trifluoromethoxy phenyl and imidazoline groups contrast with the target’s chloro-methoxyphenyl and pyrimidine motifs.

- Hypothesized Impact :

Comparative Physicochemical and Pharmacological Properties

Key Research Findings and Trends

- Heterocyclic Core Influence: Pyrimidine derivatives (target compound) are often optimized for kinase selectivity, while thienopyrimidines (Compound A) are explored in anticancer and antiviral research due to their planar, aromatic systems . Imidazoline-based ureas (Compound B) are frequently associated with central nervous system targets, such as adrenergic receptors .

- Substituent Effects: The 4-methoxy group in the target compound may improve membrane permeability compared to Compound A’s unsubstituted phenyl ring. The dimethylamino group in the pyrimidine ring could enhance solubility but may also introduce metabolic liabilities (e.g., N-demethylation).

Q & A

Q. SAR Data Example :

| Modification | Kinase IC₅₀ (nM) | Selectivity Ratio (vs. CDK2) |

|---|---|---|

| 3-Cl, 4-OCH₃ | 120 ± 15 | 1:8 |

| 3-CF₃, 4-OCH₃ | 85 ± 10 | 1:12 |

Advanced: How can computational modeling guide the optimization of this compound’s bioavailability?

Methodological Answer:

Molecular docking (AutoDock/Vina) : Simulate binding to target kinases (e.g., PDB: 2JVD) to identify critical interactions (e.g., hydrogen bonds with Glu81/Lys33) .

ADMET prediction (SwissADME) :

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Assay standardization :

- Control ATP concentrations (1 mM) and pH (7.4) to minimize variability .

- Validate cell lines (e.g., HeLa vs. HEK293) for target expression levels via Western blot .

Data normalization : Use Z-factor scoring to distinguish true hits from artifacts in high-throughput screens .

Meta-analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 1-(4-chlorophenyl)-3-aryl ureas) to identify trends in substituent effects .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Stability testing :

- Store at –20°C in amber vials under argon to prevent photodegradation/oxidation.

- Monitor purity via HPLC every 3 months; degradation peaks >5% warrant reformulation .

Excipient screening : Use cryoprotectants (e.g., trehalose) for lyophilized forms, enhancing shelf life to >24 months .

Basic: What are the primary analytical challenges in quantifying this compound in biological matrices?

Methodological Answer:

- Sample prep : Use SPE (C18 columns) with methanol:water (70:30) elution to isolate the compound from plasma proteins .

- LC-MS/MS : Optimize MRM transitions (e.g., m/z 482.2 → 285.1 for quantification) with a LOQ of 1 ng/mL .

- Matrix effects : Spike deuterated internal standards (e.g., d₄-urea analog) to correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.